molecular formula C16H10ClNO2S B15060212 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid

Cat. No.: B15060212
M. Wt: 315.8 g/mol
InChI Key: PYDWXRGGJLULGB-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. This intermediate is then reacted with benzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, it can interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Bromophenyl)thiazol-4-yl)benzoic acid
  • 2-(2-(4-Methylphenyl)thiazol-4-yl)benzoic acid
  • 2-(2-(4-Fluorophenyl)thiazol-4-yl)benzoic acid

Uniqueness

2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound exhibits distinct antimicrobial and anti-inflammatory activities compared to its analogs with different substituents .

Properties

Molecular Formula

C16H10ClNO2S

Molecular Weight

315.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C16H10ClNO2S/c17-11-7-5-10(6-8-11)15-18-14(9-21-15)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20)

InChI Key

PYDWXRGGJLULGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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